3,4-Difluorobenzophenone

CAS No.: 85118-07-6

Cat. No.: VC2328353

Molecular Formula: C13H8F2O

Molecular Weight: 218.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85118-07-6 |

|---|---|

| Molecular Formula | C13H8F2O |

| Molecular Weight | 218.2 g/mol |

| IUPAC Name | (3,4-difluorophenyl)-phenylmethanone |

| Standard InChI | InChI=1S/C13H8F2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H |

| Standard InChI Key | ZJTYHSBOZAQQGF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F |

Introduction

Chemical Identity and Structure

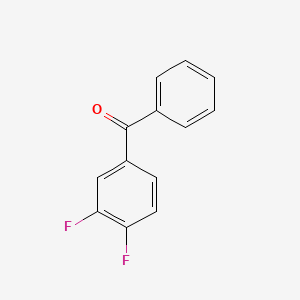

3,4-Difluorobenzophenone (CAS: 85118-07-6) is an organic compound with the molecular formula C₁₃H₈F₂O and a molecular weight of 218.203 g/mol. It belongs to the class of fluorinated ketones, specifically benzophenones, characterized by two aromatic rings connected by a carbonyl group, with fluorine substituents at the 3 and 4 positions of one phenyl ring .

Chemical Identifiers

The comprehensive chemical identification data for 3,4-Difluorobenzophenone is presented in Table 1.

Table 1: Chemical Identifiers of 3,4-Difluorobenzophenone

| Parameter | Value |

|---|---|

| CAS Number | 85118-07-6 |

| Molecular Formula | C₁₃H₈F₂O |

| Molecular Weight | 218.203 g/mol |

| IUPAC Name | (3,4-difluorophenyl)-phenylmethanone |

| InChI Key | ZJTYHSBOZAQQGF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F |

| PubChem CID | 569908 |

Structure and Isomers

3,4-Difluorobenzophenone features a benzophenone scaffold with two fluorine atoms at the meta and para positions of one phenyl ring. This specific arrangement of fluorine atoms distinguishes it from other difluorobenzophenone isomers, such as 4,4'-difluorobenzophenone (where both phenyl rings contain a fluorine atom at the para position) and 2,4-difluorobenzophenone (with fluorine atoms at ortho and para positions) .

The structural characteristics of 3,4-difluorobenzophenone significantly influence its physical properties and reactivity patterns, making it suitable for specific chemical applications where the particular arrangement of fluorine atoms is advantageous.

Physical and Chemical Properties

3,4-Difluorobenzophenone possesses distinctive physical and chemical properties that make it valuable for various applications in research and industry.

Physical Properties

The compound presents as a white to pale yellow crystalline solid or powder with a faint aromatic odor. Its physical state and appearance make it easily handleable in laboratory and industrial settings .

Table 2: Physical Properties of 3,4-Difluorobenzophenone

Chemical Properties

The chemical properties of 3,4-Difluorobenzophenone are primarily influenced by its carbonyl group and the fluorine substituents. The compound is insoluble in water but readily dissolves in organic solvents, which influences its handling and application procedures .

The fluorine atoms significantly affect the electron distribution within the molecule, contributing to its stability and reactivity patterns. The carbonyl group serves as an important reactive center for nucleophilic addition reactions, making this compound valuable in organic synthesis .

Synthesis Methods

The synthesis of 3,4-Difluorobenzophenone involves specific chemical reactions that ensure the correct positioning of the fluorine atoms in the final structure.

Laboratory Synthesis

One documented synthesis route for related compounds involves the oxidation of alcohols to ketones. For instance, the synthesis of 4-bromo-3',4'-difluorobenzophenone from (4-bromophenyl)-(3,4-difluorophenyl)methanol uses 2-iodoxybenzoic acid in tetrahydrofuran at 60°C .

The general procedure involves:

-

Mixing the alcohol (1 equiv) with 2-iodoxybenzoic acid (2 equiv) in dry THF

-

Stirring the reaction mixture at 60°C overnight

-

Cooling to room temperature and quenching with Na₂S₂O₃

-

Extracting with ethyl acetate and washing with water

-

Neutralizing with 0.5N NaOH, drying over sodium sulfate

-

Filtering and concentrating to obtain the product

Market Analysis and Economic Importance

The global market for 3,4-Difluorobenzophenone demonstrates significant growth potential, fueled by increasing applications across various industrial sectors.

Market Size and Growth Projections

According to market research data, the global 3,4-Difluorobenzophenone market is experiencing steady growth:

-

The market is projected to reach USD 41.2 million by 2033, with a Compound Annual Growth Rate (CAGR) of 5.2% during the forecast period .

-

Another market report estimates the market to grow from USD 120 million in 2024 to USD 200 million by 2033, reflecting a CAGR of 6.5% from 2026 to 2033 .

Market Segmentation

The 3,4-Difluorobenzophenone market is segmented based on:

By Purity:

By Application:

By Region:

Market Drivers and Restraints

Key Market Drivers:

-

Growing demand in pharmaceutical development

-

Increasing applications in polymer chemistry

-

Rising adoption of advanced technologies in the chemical industry

-

Expanding use in research laboratories

Market Restraints:

Competitive Landscape

The global 3,4-Difluorobenzophenone market features several key players, including Win-Win Chemical, Vesino, and Capot Chemical. The Asia Pacific region is anticipated to hold the largest market share due to the presence of key manufacturing hubs .

Applications and Uses

3,4-Difluorobenzophenone serves multiple functions across various industries, with its unique chemical properties making it valuable for specific applications.

Pharmaceutical Applications

In the pharmaceutical sector, 3,4-Difluorobenzophenone is utilized in the development of new drugs, particularly those requiring specific fluorinated structures for enhanced biological activity . The strategic placement of fluorine atoms can significantly affect the pharmacokinetic and pharmacodynamic properties of drug molecules, including:

-

Improved metabolic stability

-

Enhanced binding affinity to target receptors

-

Altered lipophilicity and membrane permeability

-

Modified acidity/basicity of neighboring functional groups

Polymer Chemistry

3,4-Difluorobenzophenone serves as an effective photoinitiator in UV-curable coatings and adhesives, enhancing the curing process and improving product durability . It is also used in the synthesis of specialized polymers, including PEEK (polyetheretherketone) analogues, which have applications in high-performance materials .

Research indicates that polymers synthesized using 3,4-Difluorobenzophenone and related compounds exhibit a range of molecular weights, with weight-averaged molecular weight (Mw) values between 7,500 and 83,000 Da and dispersity (Ð) values between 2.5 and 2.9 .

Material Science Applications

In material science, 3,4-Difluorobenzophenone contributes to the development of advanced materials with tailored optical properties, beneficial for applications in electronics and photonics . Its ability to absorb ultraviolet light makes it an excellent candidate for use in UV filters and stabilizers, enhancing the durability of polymers and coatings .

Research Applications

Researchers utilize 3,4-Difluorobenzophenone to study photochemical reactions, providing insights into light-induced processes that can lead to innovative applications across various fields . It also serves as a valuable intermediate in organic synthesis, allowing chemists to create complex molecules with precision and efficiency .

| Parameter | Classification |

|---|---|

| GHS Symbol | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

| Risk Statements | 36/37/38 |

| Safety Statements | 26-37/39 |

| WGK Germany | 3 |

| Hazard Class | IRRITANT |

Recent Research and Developments

Recent research on 3,4-Difluorobenzophenone has focused on expanding its applications and understanding its potential in various scientific domains.

Polymer Development

Significant research has been conducted on the use of 3,4-Difluorobenzophenone and related compounds in developing PEEK analogues. One study explored two routes to semi-crystalline, potentially functionalizable poly(ether ether ketone) analogues using varying percentages of 4,4'-difluorobenzophenone and either 3,5-difluorobenzophenone or 2,4-difluorobenzophenone .

The research found that:

-

Polymers synthesized with 3,5-difluorobenzophenone were semi-crystalline

-

Polymers synthesized with 2,4-difluorobenzophenone were completely amorphous

-

Copolymer solubility decreased as the percentage of 4,4'-difluorobenzophenone increased

-

Thermal analysis showed 5% weight loss temperature values (Td 5%) between 330 and 500°C

-

Glass transition temperatures (Tg) were between 86 and 175°C

Thermal Properties Research

Studies on the thermal properties of 3,4-Difluorobenzophenone and related compounds provide valuable insights for applications requiring thermal stability. The melting point range of 53-57°C and estimated boiling point of approximately 314°C indicate moderate thermal stability, suitable for various processing conditions .

Applications in Photochemistry

Recent research has explored the photochemical properties of 3,4-Difluorobenzophenone, particularly its effectiveness as a photoinitiator in UV-curable systems. Its ability to absorb ultraviolet light and initiate polymerization reactions makes it valuable for applications in coatings, adhesives, and printing technologies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume